molecular formula C6H2BrF3N2O2 B3223763 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine CAS No. 1224321-68-9

6-Bromo-3-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B3223763
CAS No.: 1224321-68-9
M. Wt: 270.99 g/mol
InChI Key: CZQAQBPXDJMPMK-UHFFFAOYSA-N
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Description

6-Bromo-3-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrF3N2O2. It is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine typically involves multiple steps. One common method starts with the bromination of 2-(trifluoromethyl)pyridine, followed by nitration. The bromination is usually carried out using bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective substitution at the desired position .

For example, the bromination of 2-(trifluoromethyl)pyridine can be achieved by reacting it with bromine in chloroform at room temperature, followed by refluxing the mixture .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine
  • 3-Bromo-2-nitro-6-(trifluoromethyl)pyridine
  • 6-Bromo-2-nitro-3-(trifluoromethyl)pyridine

Uniqueness

6-Bromo-3-nitro-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group imparts distinct electronic and steric effects, making this compound particularly valuable in the design of new materials and pharmaceuticals .

Properties

IUPAC Name

6-bromo-3-nitro-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N2O2/c7-4-2-1-3(12(13)14)5(11-4)6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQAQBPXDJMPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731506
Record name 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224321-68-9
Record name 6-Bromo-3-nitro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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